methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate is a complex organic compound characterized by its unique thiazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-{(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate
- Methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate
Uniqueness
Methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate is unique due to its specific ethoxyphenyl groups, which can influence its reactivity and biological activity. The presence of these groups can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents .
Properties
Molecular Formula |
C22H22N2O5S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl (2Z)-2-[3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C22H22N2O5S/c1-4-28-17-10-6-15(7-11-17)23-22-24(16-8-12-18(13-9-16)29-5-2)21(26)19(30-22)14-20(25)27-3/h6-14H,4-5H2,1-3H3/b19-14-,23-22? |
InChI Key |
RCPKMMQZTDXMJK-NPPZMEKISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C(=O)OC)/S2)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC(=O)OC)S2)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.